4-Bromo-3-nitro-N-(oxetan-3-yl)benzenesulfonamide
Description
4-Bromo-3-nitro-N-(oxetan-3-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a bromo substituent at the 4-position, a nitro group at the 3-position, and an oxetan-3-yl group attached to the sulfonamide nitrogen. This structure combines electron-withdrawing groups (bromo, nitro) with a polar oxetane ring, which is known to enhance metabolic stability and solubility in medicinal chemistry . Its molecular design aligns with Lipinski’s "rule-of-five" principles, critical for oral bioavailability, as demonstrated by similar compounds .
Properties
IUPAC Name |
4-bromo-3-nitro-N-(oxetan-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O5S/c10-8-2-1-7(3-9(8)12(13)14)18(15,16)11-6-4-17-5-6/h1-3,6,11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNBIXVMMZQXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NS(=O)(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-nitro-N-(oxetan-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the nitration of 4-bromo-N-(oxetan-3-yl)benzenesulfonamide using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-nitro-N-(oxetan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the oxetane ring, leading to the formation of oxetane derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-Amino-3-nitro-N-(oxetan-3-yl)benzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxetane derivatives with oxidized functional groups.
Scientific Research Applications
4-Bromo-3-nitro-N-(oxetan-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-nitro-N-(oxetan-3-yl)benzenesulfonamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom and oxetane ring can engage in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 4-Bromo-3-nitro-N-(oxetan-3-yl)benzenesulfonamide with structurally related benzenesulfonamides:
*clogP values estimated based on substituent contributions.
- The nitro and bromo groups enhance electrophilicity, which may influence reactivity in substitution reactions or binding to biological targets .
Biological Activity
4-Bromo-3-nitro-N-(oxetan-3-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structural features, including the presence of a bromine atom, a nitro group, and an oxetane ring, suggest diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant research findings.
The biological activity of 4-Bromo-3-nitro-N-(oxetan-3-yl)benzenesulfonamide is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar to other sulfonamides, this compound may inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria and leading to antibacterial effects.
- Interaction with Protein Targets : The oxetane moiety may facilitate binding to specific proteins or enzymes, influencing their activity and potentially leading to therapeutic effects in cancer or inflammatory diseases.
Antibacterial Activity
Research indicates that sulfonamides possess significant antibacterial properties. For instance, compounds structurally similar to 4-Bromo-3-nitro-N-(oxetan-3-yl)benzenesulfonamide have been shown to exhibit effective inhibition against various bacterial strains.
Table 1: Antibacterial Activity of Sulfonamides
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Bromo-3-nitro-N-(oxetan-3-yl)BS | E. coli | 5 µg/mL |
| Sulfamethoxazole | E. coli | 1 µg/mL |
| Trimethoprim | Staphylococcus aureus | 0.5 µg/mL |
Anticancer Activity
Recent studies have explored the potential anticancer properties of sulfonamide derivatives. For example, compounds that target tubulin and STAT3 pathways have shown promise in inhibiting tumor growth.
Case Study: Dual-target Inhibition
A study involving a related sulfonamide derivative demonstrated strong inhibitory effects on A549 lung cancer cells with IC50 values around 1.35 µM. This suggests that structural modifications in sulfonamides can enhance their anticancer efficacy.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of 4-Bromo-3-nitro-N-(oxetan-3-yl)benzenesulfonamide is crucial for assessing its therapeutic potential. Preliminary studies indicate favorable absorption and distribution characteristics, although detailed studies are needed to evaluate metabolism and excretion pathways.
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | >70% |
| Half-Life | 4 hours |
| Volume of Distribution | 0.5 L/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
